Product packaging for Haloperidol-d4 Decanoate(Cat. No.:CAS No. 1329837-92-4)

Haloperidol-d4 Decanoate

Cat. No.: B589921
CAS No.: 1329837-92-4
M. Wt: 534.146
InChI Key: GUTXTARXLVFHDK-GIVHGBEGSA-N
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Description

Overview of Haloperidol (B65202) Decanoate (B1226879) as a Long-Acting Antipsychotic Prodrug

To understand the function of Haloperidol-d4 (B1139291) Decanoate, one must first be familiar with its non-deuterated counterpart, haloperidol decanoate.

Haloperidol was first synthesized in 1958 by Janssen Pharmaceutica. researchgate.net It emerged from research into new derivatives of pethidine and was found to be a potent antipsychotic agent, particularly effective against hallucinations and delusions. researchgate.net The development of long-acting injectable (LAI) antipsychotics was a significant advancement in psychiatric medicine, aimed at improving treatment adherence. uspharmacist.comcambridge.org The first LAIs, such as fluphenazine (B1673473) enanthate and fluphenazine decanoate, were developed in the mid to late 1960s. cambridge.orgnih.gov Following this trend, haloperidol decanoate was approved in 1986, providing a long-acting formulation of a widely used antipsychotic. uspharmacist.compatsnap.com This development was part of a broader evolution in neuroleptic research to create depot injections that ensure sustained release of medication over several weeks, which was a crucial step in the establishment of community psychiatry. nih.govoakwoodlabs.com

Haloperidol decanoate is a prodrug, meaning it is an inactive compound that is converted into the active drug, haloperidol, within the body. amazonaws.com This is achieved through a specific chemical design: the esterification of haloperidol with decanoic acid. nih.govnih.gov This process links the fatty acid (decanoate) to the haloperidol molecule via an ester bond, creating the highly lipophilic compound haloperidol decanoate. nih.goviipseries.org

When administered, this oily solution forms a depot in the muscle tissue. amazonaws.comiipseries.org Due to its lipophilicity, the prodrug is released slowly from the injection site. clinmedjournals.orgclinmedjournals.org The active haloperidol is then liberated through the process of ester hydrolysis, where enzymes, particularly carboxylesterases, cleave the ester bond. nih.govclinmedjournals.orgnih.gov This enzymatic hydrolysis is a gradual process, which accounts for the sustained release and prolonged therapeutic effect of the medication. amazonaws.comclinmedjournals.org Studies suggest this hydrolysis occurs primarily in the lymphatic system and other tissues rather than directly in the blood plasma, with the slow release from the oily vehicle being the rate-limiting step. nih.govclinmedjournals.orgclinmedjournals.orgnih.gov Receptor binding studies have confirmed that haloperidol decanoate itself has negligible affinity for neuroleptic receptors, underscoring its nature as a prodrug that requires metabolic activation. amazonaws.com

Fundamentals of Isotopic Labeling in Pharmaceutical Research

Isotopic labeling is a key technique in modern pharmaceutical research, and the use of deuterium (B1214612) is a prime example.

Deuterium (D or ²H) is a stable, non-radioactive isotope of hydrogen. clearsynth.comacanthusresearch.com Deuterated compounds are created by replacing one or more hydrogen atoms in a molecule with deuterium atoms. This substitution is a subtle but significant structural modification. researchgate.net The key principle behind its use as a research probe is that the deuterium-carbon bond is stronger and more stable than the hydrogen-carbon bond. splendidlab.com

For research applications, particularly as internal standards, deuterium labels must be placed on non-exchangeable sites within the molecule. acanthusresearch.com This means they should not be on atoms like oxygen or nitrogen, where they could easily be exchanged with protons from solvents or biological fluids. acanthusresearch.com The incorporation of deuterium results in a molecule that is chemically almost identical to the original compound but has a higher molecular weight. acanthusresearch.com This mass difference is the critical feature that allows it to be distinguished from the non-labeled analyte in mass spectrometry. clearsynth.com

The use of deuterated compounds, like Haloperidol-d4 Decanoate, offers significant advantages in research, especially in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). scioninstruments.comnih.gov

Internal Standards: Deuterated compounds are considered ideal internal standards for mass spectrometry. clearsynth.comscioninstruments.com An internal standard is a known quantity of a substance added to a sample to correct for variability during analysis. scioninstruments.com Because a deuterated standard is nearly identical to the analyte, it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. scioninstruments.comnih.gov This mimicry helps to compensate for matrix effects, where other components in a complex sample (like plasma or blood) can interfere with the ionization process and affect the accuracy of the measurement. clearsynth.com

Improved Accuracy and Precision: By co-eluting with the analyte and experiencing the same experimental conditions, the deuterated internal standard provides a stable reference point. scioninstruments.com This allows for more accurate and precise quantification of the target compound, as the ratio of the analyte's signal to the internal standard's signal is measured, correcting for potential losses or variations during sample processing and analysis. clearsynth.comnih.gov

Metabolic and Pharmacokinetic Studies: While not its primary purpose as an internal standard, deuteration can also be used to study drug metabolism. nih.govclearsynthdiscovery.com The stronger carbon-deuterium bond can slow down metabolic processes at the site of deuteration, a phenomenon known as the "kinetic isotope effect." clearsynthdiscovery.com This property is exploited in the development of new drugs to improve their pharmacokinetic profiles, but for analytical standards, the key is the mass difference and similar chemical behavior. nih.gov

Specific Justification for this compound in Advanced Investigations

This compound is specifically synthesized for use as an internal standard in advanced analytical methods designed to quantify haloperidol decanoate in biological samples. The "d4" indicates that four hydrogen atoms on the molecule have been replaced with deuterium.

The primary application is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. nih.gov In these studies, researchers need to measure the precise concentration of haloperidol decanoate and its active metabolite, haloperidol, in matrices like plasma or blood. tandfonline.comresearchgate.net

The justification for using this compound is rooted in the need for the highest level of analytical rigor. When measuring drug concentrations for pharmacokinetic studies, bioequivalence trials, or therapeutic drug monitoring, accuracy is paramount. researchgate.net Structural analogs can sometimes be used as internal standards, but they may not behave identically to the analyte during the analytical process. nih.gov A stable isotope-labeled (SIL) internal standard like this compound is the preferred choice because it co-elutes with the unlabeled haloperidol decanoate and shows nearly identical ionization efficiency and extraction recovery. acanthusresearch.comnih.gov This minimizes analytical variability and increases the reliability and reproducibility of the results. nih.gov For example, a validated LC-MS/MS method for quantifying antipsychotics in blood specifically used haloperidol-d4 as the internal standard to ensure accuracy. nih.gov

Data Tables

Table 1: Properties of Haloperidol and its Derivatives This table is for illustrative purposes based on the text.

Compound Type Key Feature Primary Use
Haloperidol Active Drug Antipsychotic agent Treatment of psychotic disorders drugbank.com
Haloperidol Decanoate Prodrug Long-acting ester Sustained release medication amazonaws.com

Table 2: Advantages of Deuterated Internal Standards in Research

Advantage Description Reference
Enhanced Accuracy Corrects for variations in sample preparation and instrument response by providing a reliable reference point. clearsynth.comscioninstruments.com
Matrix Effect Compensation Mimics the analyte's behavior in complex biological samples, correcting for ionization suppression or enhancement. clearsynth.com
High Specificity Easily distinguished from the non-labeled analyte by mass spectrometry due to the difference in molecular weight. clearsynth.comacanthusresearch.com

| Improved Reproducibility | Leads to more consistent and reliable quantitative results across different samples and analytical runs. | nih.gov |

Properties

CAS No.

1329837-92-4

Molecular Formula

C31H41ClFNO3

Molecular Weight

534.146

IUPAC Name

[4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] decanoate

InChI

InChI=1S/C31H41ClFNO3/c1-2-3-4-5-6-7-8-11-30(36)37-31(26-14-16-27(32)17-15-26)20-23-34(24-21-31)22-9-10-29(35)25-12-18-28(33)19-13-25/h12-19H,2-11,20-24H2,1H3/i14D,15D,16D,17D

InChI Key

GUTXTARXLVFHDK-GIVHGBEGSA-N

SMILES

CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl

Synonyms

Decanoic Acid 4-(4-Chlorophenyl-d4)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidinyl Ester;  Haldol-d4 Decanoate;  Halomonth-d4;  KD 136-d4;  KD 16-d4;  Neoperidole-d4;  R 13762-d4; 

Origin of Product

United States

Synthetic Strategies and Isotopic Verification of Haloperidol D4 Decanoate

Precursor Synthesis and Deuterium (B1214612) Incorporation Methodologies

The creation of Haloperidol-d4 (B1139291) Decanoate (B1226879) involves a multi-stage process that begins with the synthesis of the core Haloperidol (B65202) structure, incorporates the deuterium label, and concludes with the esterification to form the decanoate prodrug.

The synthesis of Haloperidol and its analogues is well-established. A common and effective method involves the alkylation of 4-(4-chlorophenyl)piperidin-4-ol (B141385) with a suitable butyrophenone (B1668137) precursor. gpatindia.comresearchgate.net This key reaction brings together the two primary fragments of the molecule.

Preparation of the Piperidine (B6355638) Moiety : The synthesis typically starts with the preparation of 4-(4-chlorophenyl)piperidin-4-ol. gpatindia.com

Preparation of the Butyrophenone Chain : A side chain, typically 4-chloro-4'-fluorobutyrophenone (B134399) or a related derivative, is synthesized separately. researchgate.net

Condensation Reaction : The core of the synthesis is the nucleophilic substitution reaction where the secondary amine of the piperidine ring displaces a halide on the butyrophenone chain. This reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. gpatindia.comnih.gov

Esterification : For long-acting depot formulations like the decanoate, the final step is the esterification of the tertiary hydroxyl group on the piperidine ring of Haloperidol. This is typically achieved by reacting Haloperidol with decanoyl chloride in the presence of a suitable base. nih.govnih.gov

This modular approach allows for the synthesis of various analogues by modifying either the piperidine or the butyrophenone precursors. nih.govnih.gov

The "-d4" designation in Haloperidol-d4 indicates the presence of four deuterium atoms. While the exact commercial synthesis routes are often proprietary, the placement of these labels is strategic, typically on the alkyl chain connecting the piperidine nitrogen and the keto group, a site susceptible to metabolic processes. Incorporation of deuterium can be achieved using several established methodologies. princeton.edu

A plausible synthetic strategy involves the use of a deuterated building block during the condensation step. For instance, a deuterated version of the butyrophenone side chain can be prepared and subsequently reacted with the non-labeled piperidine moiety.

Representative Synthetic Approach:

Synthesis of a Deuterated Alkylating Agent : A key precursor, such as 1-bromo-4-chlorobutane-d4, can be synthesized. Deuterium is often introduced via the reduction of a suitable precursor (e.g., a dicarboxylic acid or ester) using a powerful deuterating agent like lithium aluminum deuteride (B1239839) (LiAlD₄). osti.gov

Friedel-Crafts Acylation : The deuterated alkyl halide can then be used in a Friedel-Crafts reaction with fluorobenzene (B45895) to generate the deuterated 4-chloro-4'-fluorobutyrophenone-d4 (B1145116) side chain.

Final Condensation : The deuterated butyrophenone precursor is then reacted with 4-(4-chlorophenyl)piperidin-4-ol under basic conditions to yield Haloperidol-d4.

Esterification : The resulting Haloperidol-d4 is esterified with decanoyl chloride to produce the final product, Haloperidol-d4 Decanoate.

This "synthetic approach," which builds the molecule from isotopically enriched starting materials, ensures the precise and stable placement of the deuterium labels within the final molecular structure. princeton.edu

Spectroscopic and Chromatographic Characterization of Isotopic Purity

Following synthesis, it is imperative to confirm the structural integrity of the molecule and verify its isotopic purity. This involves confirming that the deuterium atoms are present in the correct number and at the intended positions, and quantifying the percentage of the desired deuterated compound relative to non-deuterated or partially deuterated variants. rsc.orgbvsalud.org High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical tools for this characterization. researchgate.net

Mass Spectrometry (MS): MS is a highly sensitive technique used to confirm the mass of the synthesized compound, thereby verifying the incorporation of deuterium atoms. In electrospray ionization (ESI) mass spectrometry, Haloperidol-d4 will exhibit a molecular ion peak that is four mass units higher than that of its non-deuterated counterpart. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) can further help in confirming the location of the deuterium labels by analyzing the fragmentation patterns of the molecule. nih.gov

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Haloperidol376.29165.14 nih.gov
Haloperidol-d4380.28169.17 nih.gov

The increase in mass of both the precursor and product ions confirms the presence of the four deuterium atoms on a stable part of the molecule that is retained after fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is unparalleled in its ability to provide detailed information about the precise location of atoms within a molecule.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Haloperidol-d4, the signals corresponding to the protons that have been replaced by deuterium atoms will be absent or significantly diminished in intensity. researchgate.net This provides direct evidence of successful deuteration at specific sites.

²H NMR (Deuterium NMR): A deuterium NMR spectrum can be acquired to directly observe the signals from the incorporated deuterium atoms, confirming their chemical environment.

¹³C NMR (Carbon-13 NMR): The carbon atoms bonded to deuterium will exhibit characteristic changes in the ¹³C NMR spectrum. The signals of deuterated carbons appear as multiplets (due to C-D coupling) and are shifted slightly upfield compared to their protonated counterparts.

TechniqueExpected Observation for Haloperidol-d4
¹H NMRDisappearance or significant reduction of proton signals at the sites of deuteration.
²H NMRAppearance of signals corresponding to the chemical shifts of the deuterated positions.
¹³C NMRAppearance of multiplets with C-D coupling and a slight upfield shift for carbons attached to deuterium.

Beyond confirming the structure, it is crucial to quantify both the chemical purity and the isotopic enrichment of the final compound.

Chemical Purity: This is typically assessed using high-performance liquid chromatography (HPLC) coupled with a UV or MS detector. uspnf.comresearchgate.net The method separates the target compound from any unreacted starting materials, byproducts, or other impurities. The purity is determined by comparing the peak area of the desired compound to the total area of all detected peaks.

Isotopic Enrichment: Isotopic enrichment refers to the percentage of the molecules that contain the desired number of deuterium atoms (in this case, four). High-resolution mass spectrometry (HR-MS) is the preferred method for this analysis. rsc.orgnih.gov By examining the isotopic cluster of the molecular ion, the relative abundances of the different isotopologues (d0, d1, d2, d3, d4, etc.) can be determined and integrated. nih.gov The isotopic enrichment is then calculated as the percentage of the d4 species relative to the sum of all isotopologues.

IsotopologueDescriptionHypothetical Relative Abundance (%)
d0Non-deuterated Haloperidol Decanoate< 0.1%
d1Contains one deuterium atom< 0.5%
d2Contains two deuterium atoms< 1.0%
d3Contains three deuterium atoms~ 2.0%
d4Desired product with four deuterium atoms> 96.5%

This table provides a hypothetical distribution for a highly enriched sample, demonstrating the successful outcome of a targeted deuteration synthesis.

Advanced Bioanalytical Methodologies Utilizing Haloperidol D4 Decanoate As an Internal Standard

Role of Haloperidol-d4 (B1139291) Decanoate (B1226879) in Quantitative Mass Spectrometry

Haloperidol-d4 Decanoate is primarily intended for use as an internal standard for the quantification of haloperidol (B65202) by gas chromatography- or liquid chromatography-mass spectrometry (GC-MS or LC-MS). caymanchem.com Its deuterated form ensures that it is chemically and physically almost identical to the analyte of interest, haloperidol. imreblank.ch This near-identical behavior during sample preparation, chromatography, and ionization is the foundation of the isotopic dilution technique, which allows for highly accurate and precise quantification. nih.govnih.gov

The development of robust LC-MS/MS assays is a critical step in ensuring reliable drug quantification. Several studies have detailed the development and validation of such methods for haloperidol, frequently employing Haloperidol-d4 as the internal standard. nih.govresearchgate.netnih.gov These methods are designed to be sensitive, selective, and high-throughput for applications like TDM and clinical toxicology. nih.govnih.gov

A key aspect of these assays is the optimization of chromatographic conditions to separate haloperidol from other substances in the biological matrix. ijper.org For instance, one method utilized a Hypersil BDS C18 column with a mobile phase of tetra butyl ammonium (B1175870) hydrogen sulphate/1-decane sulphonate sodium buffer and acetonitrile (B52724) to achieve separation. ijper.org Another method employed a KINTEX C18 column with a gradient elution of aqueous ammonium formate (B1220265) and methanol. nih.gov The detection is typically performed on a triple quadrupole tandem mass spectrometer in the multiple reaction monitoring (MRM) mode. nih.govresearchgate.net For haloperidol, a common precursor-to-product ion transition monitored is m/z 376.29 → 165.14, while for Haloperidol-d4, the transition is m/z 380.28 → 169.17. nih.govresearchgate.net

The validation of these methods is performed according to international guidelines, such as those from the European Medicines Agency (EMA). euchembioj.comuantwerpen.be This process involves assessing various parameters to demonstrate the method's reliability and reproducibility. thieme-connect.com

This compound is utilized as an internal standard in methods designed to quantify haloperidol in a variety of complex biological matrices. The most common matrix is human plasma, as it is frequently used for TDM to ensure therapeutic drug concentrations are maintained. nih.govnih.goveuchembioj.com Studies have demonstrated the successful application of LC-MS/MS methods using Haloperidol-d4 in human plasma for bioequivalence studies and routine therapeutic monitoring. nih.govresearchgate.net

Urine is another important biological matrix, particularly for understanding drug metabolism and excretion. Research has shown that significant levels of glucuronidated haloperidol are present in urine, and hydrolysis of these samples prior to analysis can greatly improve the detection of haloperidol. oup.comoup.com In these analyses, Haloperidol-d4 is added to the urine samples to correct for any variability during the sample preparation and analysis process. oup.comoup.com While less common in routine clinical practice, the analysis of haloperidol in tissue homogenates can be crucial in preclinical studies and forensic investigations to determine drug distribution. The principles of using a deuterated internal standard like Haloperidol-d4 remain the same, ensuring accurate quantification despite the complexity of the tissue matrix.

Methodological Considerations for Trace Analysis and Reproducibility

Achieving accurate and reproducible results, especially at low concentrations (trace analysis), requires careful consideration of several methodological factors.

Matrix effects refer to the alteration of ionization efficiency by co-eluting compounds from the biological matrix, which can lead to either ion suppression or enhancement. uantwerpen.be This can significantly impact the accuracy of the measurement. The use of a stable isotope-labeled internal standard like Haloperidol-d4 is the preferred method to compensate for these effects, as it co-elutes with the analyte and experiences similar matrix effects. thieme-connect.com Several studies have reported minimal to no significant matrix effects when using Haloperidol-d4 in the analysis of haloperidol in plasma. nih.govresearchgate.netuantwerpen.be

Extraction efficiency is a measure of the amount of analyte recovered from the biological matrix during the sample preparation process. High and consistent extraction recovery is desirable for a robust method. Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used. researchgate.net Reports indicate that extraction recoveries for haloperidol can be nearly 100% with optimized procedures. nih.govresearchgate.net

Analytical sensitivity is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. LC-MS/MS methods utilizing Haloperidol-d4 as an internal standard have achieved impressive LLOQs for haloperidol, with some methods reaching as low as 5.03 pg/mL in human plasma. nih.gov This high sensitivity is crucial for pharmacokinetic studies and for monitoring patients on low doses.

A comprehensive validation process ensures that an analytical method is fit for its intended purpose. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are constructed, and the correlation coefficient (r²) is expected to be close to 1. euchembioj.comnih.gov For example, one validated method showed linearity for haloperidol from 5.03 to 6020.75 pg/mL with an r² > 0.980. nih.gov

Accuracy: The closeness of the measured value to the true value. It is typically expressed as the percentage of the nominal concentration. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the coefficient of variation (%CV). nih.gov

Limits of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. euchembioj.comoup.com

Below is a table summarizing the validation parameters from a representative LC-MS/MS method for haloperidol in human plasma using Haloperidol-d4 as an internal standard. nih.gov

Validation ParameterFinding
Linearity Range 5.03 - 6020.75 pg/mL
Correlation Coefficient (r²) > 0.980
Intra-day Precision (%CV) 0.92% - 5.33%
Inter-day Precision (%CV) 2.05% - 5.73%
Intra-day Accuracy 95.40% - 102.52%
Inter-day Accuracy 95.40% - 102.66%
Lower Limit of Quantification (LLOQ) 5.03 pg/mL
Extraction Efficiency > 95%

Another study validating a method for a wider concentration range in human plasma (0.05-80 ng/mL) also met the criteria for selectivity, linearity, precision, and accuracy. nih.gov

Isotopic Dilution Mass Spectrometry Principles for Precise Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for achieving high-precision quantitative measurements. The fundamental principle lies in the addition of a known amount of an isotopically labeled version of the analyte (the internal standard, such as Haloperidol-d4) to the sample at the beginning of the analytical process. imreblank.chnih.gov

The key assumption is that the isotopically labeled standard is chemically identical to the native analyte and will therefore behave identically during all stages of sample preparation and analysis, including extraction, derivatization (if any), and ionization. nih.gov Any loss of analyte during these steps will be accompanied by a proportional loss of the internal standard. nih.gov

The mass spectrometer distinguishes between the native analyte and the isotopically labeled internal standard based on their mass-to-charge (m/z) ratio. nih.gov By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately calculated. nih.gov This ratio remains constant even if there are variations in sample volume or losses during preparation, leading to highly reproducible and accurate results. nih.gov For reliable quantification, it is recommended that the mass difference between the analyte and the internal standard is at least 3 Da to avoid spectral overlap. imreblank.ch

Mechanistic Investigations of Haloperidol Metabolism and Pharmacokinetics Using Deuterated Analogues in Pre Clinical and in Vitro Models

Elucidation of Metabolic Pathways of Haloperidol (B65202) and its Decanoate (B1226879) Ester

The biotransformation of haloperidol is extensive, with less than 1% of the parent drug being excreted unchanged in the urine. pharmgkb.orgresearchgate.net The primary metabolic pathways include glucuronidation, reduction, and oxidation. researchgate.netdrugbank.compharmgkb.orgnih.govsmpdb.ca The long-acting decanoate ester, Haloperidol Decanoate, undergoes hydrolysis to release the active haloperidol molecule. nih.govnih.govcapes.gov.br

Identification of Phase I (e.g., oxidation, reduction, N-dealkylation) and Phase II (e.g., glucuronidation) Metabolites via Isotopic Tracing

Isotopic tracing with deuterated compounds like Haloperidol-d4 (B1139291) Decanoate allows for the precise identification and quantification of various metabolites.

Phase I Metabolism:

Reduction: A significant pathway for haloperidol metabolism is the reduction of its keto group to a hydroxyl group, forming reduced haloperidol (HPP+). nih.govresearchgate.net This reaction is reversible, with the back-oxidation also occurring. nih.gov

Oxidative N-dealkylation: This process involves the cleavage of the bond between the piperidine (B6355638) ring and the butyrophenone (B1668137) side chain, leading to the formation of 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP) and p-fluorobenzoylpropionic acid. drugbank.comnih.gov

Oxidation: Haloperidol can also be oxidized to form pyridinium (B92312) metabolites, which are structurally similar to the neurotoxin MPP+. researchgate.netnih.gov Studies have identified cis- and trans-haloperidol N-oxide as degradation products under oxidative stress. ijpsonline.com

Phase II Metabolism:

Glucuronidation: This is the most prominent metabolic pathway for haloperidol, accounting for 50-60% of its biotransformation. pharmgkb.orgdrugbank.com Haloperidol undergoes both O-glucuronidation and, to a lesser extent, N-glucuronidation. pharmgkb.orgnih.gov The major metabolite found in plasma is haloperidol glucuronide. drugbank.com Reduced haloperidol also undergoes glucuronidation. drugbank.com

Characterization of Enzyme Systems Involved in Biotransformation (e.g., CYP P450 isoforms, carboxylesterases)

The biotransformation of haloperidol and its decanoate ester is mediated by several enzyme systems.

Carboxylesterases: The hydrolysis of Haloperidol Decanoate to the active haloperidol is primarily carried out by carboxylesterases. nih.govnih.govclinmedjournals.org This enzymatic activity is found in various tissues, including the liver and lymph nodes. nih.govnih.govannualreviews.org In vitro studies have shown that partially purified carboxylesterase can hydrolyze the ester, while this process is inhibited in plasma and blood. nih.govnih.gov

Cytochrome P450 (CYP) Isoforms: The CYP450 system plays a crucial role in the Phase I metabolism of haloperidol.

CYP3A4: This is the major isoform involved in haloperidol metabolism. researchgate.netpharmgkb.orgnih.govnih.gov It catalyzes the N-dealkylation of haloperidol, the oxidation of reduced haloperidol back to the parent compound, and the formation of the pyridinium metabolite. nih.govnih.gov

CYP2D6: This enzyme is also involved in the N-dealkylation of haloperidol. nih.govjanssenlabels.com

Other CYP Isoforms: Studies with recombinant human CYP isoenzymes have shown that CYP1A1, CYP2C19, CYP2C8, and CYP2C9 can also contribute to the N-dealkylation of haloperidol. nih.gov CYP3A5 and CYP3A7 have also been implicated in pyridinium metabolite formation. nih.gov

UDP-glucuronosyltransferases (UGTs): These enzymes are responsible for the Phase II glucuronidation of haloperidol.

UGT2B7: This is the primary enzyme responsible for haloperidol O-glucuronidation, contributing to approximately 70% of this reaction. pharmgkb.orgnih.gov

UGT1A9: Contributes to about 20% of haloperidol O-glucuronidation. pharmgkb.orgnih.gov

UGT1A4: Involved in both O-glucuronidation (around 10%) and is the sole enzyme responsible for N-glucuronidation. pharmgkb.orgnih.gov

In rats, UGT2B1 and UGT2B12 have been identified as the isoforms catalyzing haloperidol glucuronidation. nih.gov

Pre-clinical Pharmacokinetic Studies in Animal Models (Methodological Focus)

The use of deuterated analogues is central to conducting detailed pharmacokinetic studies in animal models.

Assessment of Absorption, Distribution, and Elimination Dynamics

Absorption: Following intramuscular administration of [14C]haloperidol decanoate in rats, the ester is slowly absorbed, likely via the lymphatic system where hydrolysis to haloperidol occurs. nih.govcapes.gov.brnih.gov This slow absorption and hydrolysis contribute to the sustained plasma levels of the active drug. nih.gov Peak plasma concentrations of haloperidol are typically reached about 6 days after injection of the decanoate form. drugbank.comprobes-drugs.orgfda.gov

Distribution: Haloperidol is highly lipophilic and readily crosses the blood-brain barrier, leading to higher concentrations in the brain compared to serum. nih.gov It is also extensively bound to plasma proteins (approximately 89-93%). nih.gov Studies in rats have shown that after intramuscular injection of [14C]haloperidol decanoate, radioactivity is highest in the regional lymph nodes. nih.gov

Elimination: Haloperidol is extensively metabolized in the liver, with about 30% of the drug being excreted in the urine. nih.gov The apparent half-life of haloperidol after administration of the decanoate ester is approximately 3 weeks. drugbank.comnih.gov

Quantitative Analysis of Parent Compound and Metabolites in Biological Samples

The use of deuterated internal standards, such as Haloperidol-d4, is essential for the accurate quantification of haloperidol and its metabolites in biological matrices like plasma, urine, and hair. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and selective method for determining the concentrations of haloperidol and its metabolites. nih.govnih.gov Tandem mass spectrometry (LC-MS/MS) provides even greater specificity. ijpsonline.comresearchgate.net High-resolution mass spectrometry can be used to identify and structurally characterize metabolites. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC with various detectors, such as UV or electrochemical detection, has also been widely used for the analysis of haloperidol and its metabolites in biological samples. akjournals.comspringernature.com

Sample Preparation: Solid-phase extraction (SPE) is a common technique used to extract and concentrate haloperidol and its metabolites from plasma before analysis. akjournals.com

Applications of Haloperidol D4 Decanoate in in Vitro and Ex Vivo Research Systems

Use in Receptor Binding and Functional Assays (as a probe or standard)

Haloperidol-d4 (B1139291) Decanoate (B1226879), and its active metabolite haloperidol (B65202), are instrumental in receptor binding and functional assays. These studies are crucial for understanding the pharmacological profile of antipsychotic drugs.

The primary mechanism of action of haloperidol is through the blockade of dopamine (B1211576) D2 receptors. patsnap.compatsnap.com In vitro studies consistently demonstrate that the clinical doses of most antipsychotics, including haloperidol, correlate with their affinity for the D2 receptor. psychiatryonline.org Haloperidol exhibits high affinity for D2-like receptors (D2, D3, and D4). caymanchem.com

Research has shown that chronic treatment with haloperidol can lead to an increase in the density of dopamine D2 and D4 receptors in the rat striatum. medchemexpress.comnih.gov Specifically, one study found that long-term haloperidol treatment elevated dopamine D4 receptor density and its corresponding mRNA by approximately two-fold. nih.gov While most antipsychotics have a similar affinity for D2 and D3 receptors, clozapine (B1669256) shows a higher affinity for D4 receptors. nih.gov The development of selective radioligands for D4 receptors has been challenging, limiting in vivo occupancy studies for this specific subtype. nih.gov

The therapeutic effects of antipsychotics are believed to be achieved when approximately 60-80% of central D2 receptors are occupied. kcl.ac.uk Positron Emission Tomography (PET) studies have been pivotal in establishing this "antipsychotic therapeutic window". kcl.ac.uk

Table 1: Haloperidol Binding Affinity for Dopamine Receptor Subtypes

Receptor SubtypeBinding Affinity (Ki/Kd)Reference
D2Ki = 0.6 nM caymanchem.com
D3Ki = 0.2 nM caymanchem.com
D4Ki = 22 nM caymanchem.com

While haloperidol's primary action is on dopamine receptors, it also interacts with other neurotransmitter systems, including serotonin (B10506) and adrenergic receptors. patsnap.com It displays affinity for serotonin (5-HT) receptor subtypes, particularly 5-HT2A, and alpha-1 adrenergic receptors. caymanchem.comwikipedia.orgdrugbank.com The blockade of 5-HT2 receptors may contribute to its antipsychotic effects and potentially alleviate some negative symptoms of schizophrenia. patsnap.com However, its interaction with alpha-adrenergic receptors can be associated with side effects like orthostatic hypotension. patsnap.com

Table 2: Haloperidol Binding Affinity for Serotonin and Adrenergic Receptors

Receptor SubtypeBinding Affinity (Kd)Reference
5-HT1D40 nM caymanchem.com
5-HT2A61 nM caymanchem.com
α1-adrenergic17 nM caymanchem.com
α2-adrenergic600 nM caymanchem.com

Investigating Drug Transport Mechanisms Across Biological Barriers (e.g., blood-brain barrier models, cellular transport)

Understanding how drugs like haloperidol cross the blood-brain barrier (BBB) is crucial for CNS drug development. In vitro models of the BBB are utilized for this purpose. One such model using primary cultures of porcine brain capillary endothelial cells demonstrated the transport of haloperidol. nih.gov In this model, haloperidol showed a permeability value of 49.5 x 10^-6 cm/s, indicating its ability to cross this biological barrier. nih.gov Haloperidol is known to easily cross the blood-brain barrier. pom.go.id

Cellular and Subcellular Distribution Studies

In vitro studies using cultured cells have been employed to investigate the hydrolysis and distribution of haloperidol decanoate. Research has shown that the ester is taken up by cells and then hydrolyzed to the active form, haloperidol. nih.gov This process was observed in various cell lines, including isolated rat liver cells, human and rat lymphocytes, and established cell lines like BGM, WI-38, and L6 cells. nih.gov These studies provide insight into the metabolic activation of the prodrug at a cellular level.

Enzyme Inhibition and Induction Studies (in vitro)

The metabolism of haloperidol is a key area of in vitro research. Haloperidol is metabolized in the liver by several enzymes, including the cytochrome P450 (CYP) system (specifically CYP3A4 and CYP2D6) and through glucuronidation. drugbank.com In vitro studies have shown that haloperidol can inhibit NADH:ubiquinone oxidoreductase (complex I) of the mitochondrial respiratory chain. vt.edu

Furthermore, in vitro experiments have demonstrated that the hydrolysis of haloperidol decanoate by carboxylesterase can be inhibited by plasma proteins like albumin and beta-lipoprotein. nih.gov This interaction and subsequent inhibition of enzymatic hydrolysis are important factors influencing the metabolism and bioavailability of the drug. nih.gov Co-administration with drugs that induce CYP3A4, such as carbamazepine, can lead to decreased plasma concentrations of haloperidol. janssenlabels.com Conversely, inhibitors of these enzymes can increase haloperidol levels. fda.gov

Future Perspectives and Emerging Research Avenues for Deuterated Haloperidol Derivatives

Development of Novel Isotopic Probes for Advanced Imaging Techniques (e.g., PET ligands)

The use of deuterated compounds as precursors for radiolabeled ligands in Positron Emission Tomography (PET) is a significant area of research. While not directly a PET ligand, Haloperidol-d4 (B1139291) serves as a crucial stable isotope-labeled standard for quantitative PET studies. In PET imaging, which is used to visualize and measure metabolic processes, radiolabeled tracers are employed. The development of these tracers often involves complex synthetic pathways.

Deuterated standards like Haloperidol-d4 are indispensable for the accurate quantification of the target radioligand in plasma during PET scans. This is essential for the kinetic modeling of PET data, which provides crucial information about receptor density and occupancy in the brain. The stable isotope-labeled compound allows for precise measurement by mass spectrometry, correcting for any variations in the extraction and analysis process. This, in turn, enhances the reliability of the PET imaging results, which are vital for understanding the pharmacodynamics of antipsychotic drugs in the central nervous system.

Role in Quantitative Systems Pharmacology (QSP) and Physiologically Based Pharmacokinetic (PBPK) Modeling

Quantitative Systems Pharmacology (QSP) and Physiologically Based Pharmacokinetic (PBPK) models are computational tools used to simulate the behavior of drugs in the body. These models are increasingly important in drug development for predicting drug distribution, metabolism, and efficacy. The use of deuterated compounds like Haloperidol-d4 plays a pivotal role in the development and validation of these models.

By administering a "microdose" of the stable isotope-labeled drug along with the non-labeled drug, researchers can trace the metabolic fate of the compound with high precision. This approach, known as a "stable isotope tracer" study, provides rich datasets that are used to build and refine PBPK models. These models can then be used to simulate various clinical scenarios, such as the impact of organ impairment or drug-drug interactions on haloperidol (B65202) exposure. The data generated from studies using Haloperidol-d4 can lead to more accurate predictions of drug behavior in diverse patient populations, ultimately contributing to more personalized medicine approaches.

Research AreaApplication of Haloperidol-d4Significance
Quantitative Systems Pharmacology (QSP) Provides precise pharmacokinetic data for model input.Enhances the predictive power of models for drug efficacy and safety.
Physiologically Based Pharmacokinetic (PBPK) Modeling Used in stable isotope tracer studies to delineate metabolic pathways.Improves the accuracy of simulations for drug disposition in various physiological and pathological states.

Advancements in High-Throughput Screening and Metabolomics Research

In the realm of drug metabolism and pharmacokinetics, high-throughput screening (HTS) and metabolomics are powerful tools for identifying and quantifying metabolites. The use of deuterated internal standards, such as Haloperidol-d4, is fundamental to the accuracy and reliability of these techniques. In HTS assays designed to assess metabolic stability, Haloperidol-d4 serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis.

Its chemical properties are nearly identical to the parent compound, haloperidol, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished by the mass spectrometer. This enables precise quantification of the parent drug's depletion over time, providing a reliable measure of its metabolic rate.

In metabolomics research, which aims to comprehensively identify and quantify all small-molecule metabolites in a biological sample, deuterated standards are crucial for confident metabolite identification and accurate quantification. By "spiking" a sample with Haloperidol-d4, researchers can correct for analytical variability and ensure that the measured changes in metabolite levels are biologically meaningful.

Methodological Contributions to Drug Discovery and Development Support

The application of Haloperidol-d4 Decanoate (B1226879) and similar deuterated compounds makes significant methodological contributions to the broader field of drug discovery and development. The use of stable isotope-labeled compounds is now a cornerstone of modern bioanalytical chemistry, providing the "gold standard" for quantitative accuracy in pharmacokinetic and metabolism studies.

The development and availability of well-characterized deuterated standards facilitate more robust and efficient drug development pipelines. They enable researchers to make critical decisions earlier and with greater confidence. For instance, definitive data on a drug candidate's metabolic profile, obtained using deuterated standards, can guide lead optimization efforts and help in the selection of candidates with more favorable pharmacokinetic properties.

Furthermore, the use of these compounds in clinical studies, particularly in "microdosing" and "microtracer" studies, represents a significant ethical and practical advancement. These approaches allow for the gathering of human pharmacokinetic data with minimal exposure of subjects to the active drug, accelerating the drug development process while prioritizing participant safety.

Q & A

Q. How to characterize novel degradation products using LC-HRMS?

  • Methodology : Employ high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) to detect m/z 530.11 [M+H]⁺ for Haloperidol Decanoate. Fragment ions at m/z 376.08 (loss of decanoate) confirm the ester linkage. For novel impurities, use molecular networking to map degradation pathways .

Methodological Frameworks

  • For Advanced Studies : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions. Use PICO (Population: schizophrenia patients; Intervention: Haloperidol Decanoate; Comparison: placebo/oral antipsychotics; Outcome: relapse rate) to structure clinical trials .
  • Data Analysis : Use GraphPad Prism for non-linear regression of receptor occupancy data. Report uncertainties (e.g., %RSD < 2% for intra-day precision) and apply Bonferroni correction for multiple comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.